![molecular formula C31H30N6O7S2 B2789258 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1107510-20-2](/img/structure/B2789258.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and rings, including a benzodioxol group, a sulfamoylphenyl group, a carbamoyl group, and an imidazoquinazolin group. These groups suggest that the compound may have complex chemical properties and could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the types of functional groups present .Applications De Recherche Scientifique
- Compound 6 has demonstrated efficacy in tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, leading to reprogramming of tumor cell metabolism. By selectively inhibiting mitochondrial membrane potential, compound 6 offers potential as an antitumor agent for treating glucose-starved tumors .
- Researchers have explored the synthetic derivatives of compound 6 to enhance its antineoplastic activity. These derivatives may serve as a basis for developing novel cancer therapies. The study of their structure-activity relationships and optimization could lead to more potent compounds .
- Compound 6 may interact with the mTOR pathway, which plays a crucial role in cell growth and survival. Investigating its effects on mTOR signaling could provide insights into potential therapeutic strategies for cancer treatment .
- Synthetic lethality refers to exploiting vulnerabilities in cancer cells by targeting specific pathways. Given the dependence of glucose-starved cells on mitochondria, compound 6 could be explored in combination with other agents to achieve synthetic lethality in cancer cells .
- Although not explicitly studied for antioxidant activity, the benzodioxole moiety in compound 6 suggests potential antioxidant effects. Further investigations could explore its role in oxidative stress management .
- Compound 6 serves as a starting point for drug development. Researchers can modify its structure to optimize pharmacokinetics, bioavailability, and safety profiles. Investigating its binding interactions with cellular targets may lead to novel drug candidates .
Cancer Therapy
Medicinal Chemistry
Mechanistic Target of Rapamycin (mTOR) Inhibition
Synthetic Lethality
Antioxidant Properties
Drug Development
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O7S2/c32-46(41,42)21-8-5-19(6-9-21)13-14-33-28(39)17-45-31-36-23-4-2-1-3-22(23)29-35-24(30(40)37(29)31)10-12-27(38)34-16-20-7-11-25-26(15-20)44-18-43-25/h1-9,11,15,24H,10,12-14,16-18H2,(H,33,39)(H,34,38)(H2,32,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPXGWXBPUWZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.